molecular formula C17H20N2OS B3019959 3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1211342-32-3

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B3019959
CAS No.: 1211342-32-3
M. Wt: 300.42
InChI Key: CEUIUDVZZHCKPQ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic benzamide derivative incorporating a thiophene heterocycle and a cyclopropane ring, designed for advanced chemical and pharmacological research. Compounds based on the benzamide scaffold and thiophene heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. Thiophene-containing analogues have been widely investigated and reported in scientific literature for their potential as core structures in developing agents with various therapeutic properties, including acting as analgesics . The specific structural features of this compound—such as the dimethylamino substituent and the rigid cyclopropyl linker—suggest it may be a valuable intermediate or candidate for probing biological mechanisms. Researchers can utilize this chemical to explore structure-activity relationships (SAR), particularly in high-throughput screening assays against specific protein targets. Its molecular architecture makes it a suitable candidate for projects involving kinase inhibition or the development of non-opioid analgesic pathways . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(dimethylamino)-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-19(2)14-6-3-5-13(11-14)16(20)18-12-17(8-9-17)15-7-4-10-21-15/h3-7,10-11H,8-9,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUIUDVZZHCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyclopropyl intermediate, which is then coupled with the benzamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve efficient and cost-effective production. Continuous flow reactors and other advanced technologies may be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amine derivatives.

Scientific Research Applications

3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide involves its interaction with specific molecular targets. The dimethylamino group and thiophene moiety may play roles in binding to receptors or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Reactivity and Functionality

The dimethylamino group in the target compound contrasts with other substituents in similar benzamides:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains a methyl group at the benzamide’s meta position and a hydroxyl-terminated branched alkyl chain. The hydroxyl and methyl groups enhance solubility and enable N,O-bidentate coordination for metal-catalyzed reactions. In contrast, the dimethylamino group in the target compound may improve lipophilicity and modulate electronic effects for binding interactions .
  • 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (): Features an isopropoxy group on the phenyl ring, which increases steric bulk and alters electron density compared to the dimethylamino group. This substitution could reduce metabolic stability but enhance selectivity for hydrophobic binding pockets .

Thiophene and Cyclopropane Moieties

The thiophen-2-yl-cyclopropylmethyl group distinguishes the target compound from derivatives like ABT-737 and ABT-199 (), which incorporate chlorinated biphenyl or cyclohexenyl groups.

Structural and Functional Data Table

Compound Name Key Substituents Functional Implications References
3-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide Dimethylamino, thiophen-2-yl-cyclopropyl Potential lipophilicity, rigid conformation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, hydroxyl-alkyl N,O-bidentate metal coordination
ABT-737 Chlorobiphenyl, piperazinyl BCL-2 inhibition, apoptosis induction
2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide Isopropoxy, methyl Enhanced steric bulk, hydrophobic binding

Biological Activity

3-(Dimethylamino)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies that illustrate its pharmacological significance.

Chemical Structure and Synthesis

The compound features a benzamide core with a dimethylamino group and a thiophene-substituted cyclopropyl moiety . The synthesis typically involves multi-step organic reactions, starting with the preparation of the cyclopropyl intermediate, which is coupled with the benzamide derivative. Common reagents include various solvents and catalysts to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The presence of the dimethylamino group may enhance its binding affinity to target proteins, while the thiophene moiety can influence pharmacokinetic properties .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth without affecting normal cells, indicating a selective cytotoxicity profile .
  • Neuroactive Properties : The dimethylamino group suggests potential interactions with neurotransmitter systems, although specific studies are needed to elucidate these effects .

Case Studies

  • Anticancer Studies : A study investigated the growth inhibition properties of similar compounds in murine liver cell lines. Compounds demonstrated potent growth inhibition in tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM. This selectivity highlights the therapeutic potential of compounds structurally related to this compound .
  • GPCR Modulation : Another study explored compounds with structural similarities that modulate G-protein-coupled receptors (GPCRs), which are critical targets in drug discovery. Such compounds can act as allosteric modulators, enhancing or inhibiting receptor activity depending on their structure and binding dynamics .

Data Table: Biological Activity Summary

Activity Effect Reference
AnticancerInhibits tumor cell growth selectively
NeuroactivePotential interactions with neurotransmitters
GPCR ModulationAllosteric modulation of receptor activity

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